![molecular formula C14H15NO B2670132 3-[(3-Methylphenyl)methoxy]aniline CAS No. 926230-91-3](/img/structure/B2670132.png)

3-[(3-Methylphenyl)methoxy]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(3-Methylphenyl)methoxy]aniline” is a chemical compound with the CAS Number: 926230-91-3 . It has a molecular weight of 213.28 and its IUPAC name is 3-[(3-methylbenzyl)oxy]aniline .

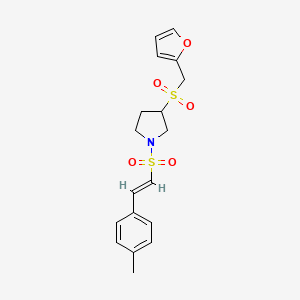

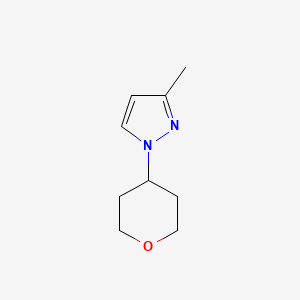

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 . This indicates that the compound is composed of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .

Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . It’s worth noting that amines, which this compound is a type of, typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Scientific Research Applications

Novel Schiff-base Fluorescent Sensor for Aluminum(III) Ions

A novel Schiff-base fluorescent sensor, derived from aniline compounds, was synthesized for detecting aluminum(III) ions in living cells. The sensor demonstrated a significant enhancement in fluorescence upon binding with Al3+ ions, making it a valuable tool for monitoring aluminum concentrations in biological systems (Tian et al., 2015).

Improved Synthesis of 3-methoxydiphenylamine

Research on 3-methoxydiphenylamine, a closely related compound, highlighted an improved synthesis method. This method offers a more efficient process with higher yields, demonstrating the compound's importance in fine chemical production (Yao Jian-wen, 2007).

Steric and Electronic Effects in Polyanilines

The impact of methyl and methoxy substituents on polyanilines was studied, revealing that methyl substitution leads to less planar polymers compared to methoxy derivatives. This research contributes to the understanding of how substituents affect the properties of polyanilines, which are crucial in electronic and electrochemical applications (D'aprano et al., 1993).

Nano-/Microstructures of Polyaniline Derivatives

Investigations into the morphologies of polymers derived from aniline and its substituted derivatives under various conditions led to the formation of unique nano- and microstructures. These findings have implications for the development of materials with tailored properties for specific applications (Luo et al., 2011).

Theoretical and Experimental Investigations

A study on the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of a specific aniline derivative provided insights into its electronic properties and potential applications in materials science (Efil & Bekdemir, 2014).

Electrosynthesis of Substituted Polyanilines

The electrosynthesis of ring-substituted polyanilines explored the effects of electron donor and acceptor substituents on polymerization efficiency and properties. This research is relevant for designing conductive polymers with specific electrochemical characteristics (Cattarin et al., 1988).

Safety and Hazards

Properties

IUPAC Name |

3-[(3-methylphenyl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDQOMBDBSBDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)

![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)